3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
The compound 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphorus-containing heterocyclic molecule featuring a fused indeno-dioxaphosphocine core. Key structural attributes include:
- A hydroxy group and phosphine oxide moiety at position 12, contributing to polarity and hydrogen-bonding capabilities.
- A tetrahydroindeno backbone, providing rigidity and stereochemical complexity.
Properties
Molecular Formula |
C45H31O4P |
|---|---|
Molecular Weight |
666.7 g/mol |
IUPAC Name |
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H31O4P/c46-50(47)48-39-19-9-18-36-38(42-33-16-7-3-12-29(33)25-30-13-4-8-17-34(30)42)26-45(43(36)39)23-22-37-35(20-21-40(49-50)44(37)45)41-31-14-5-1-10-27(31)24-28-11-2-6-15-32(28)41/h1-21,24-25,38H,22-23,26H2,(H,46,47) |
InChI Key |
XQYKGXZHTZQIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CC(C4=C2C(=CC=C4)OP(=O)(OC5=C3C1=C(C=C5)C6=C7C=CC=CC7=CC8=CC=CC=C86)O)C9=C1C=CC=CC1=CC1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the dioxaphosphocine ring.
Substitution: The anthracene moieties can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups onto the anthracene rings .
Scientific Research Applications
Chemistry
The compound is utilized in the study of photophysical properties and serves as a component in organic light-emitting diodes (OLEDs). Its anthracene moieties are known for their ability to absorb and emit light efficiently.
Key Reactions:
- Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction: Achievable with lithium aluminum hydride.
- Substitution: Electrophilic substitution reactions can occur at the anthracene moieties.
Medicine
In medicinal chemistry, this compound is being investigated for its potential in drug delivery systems and photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation positions it as a candidate for targeted cancer therapies.
Biological Activity Overview:
- Anticancer Activity: Studies indicate that anthracene derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Generation of reactive oxygen species (ROS).
- Intercalation with DNA.
- Modulation of cellular signaling pathways related to survival and apoptosis.
Case Study:
A study on anthraquinone derivatives demonstrated enhanced anticancer activity against breast cancer cell lines when specific substitutions were made on the anthracene core. The cytotoxic effects were evaluated using MTT assays.
Industry
The compound is also being explored for its applications in developing advanced materials for electronic devices. Its photophysical properties make it suitable for use in:
- Organic photovoltaics.
- Light-emitting devices.
- Sensors.
Comparative Analysis with Related Compounds
Comparative studies with similar anthracene derivatives reveal variations in biological activity based on structural modifications:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 9,10-Diphenylanthracene | Moderate | DNA intercalation |
| 9,10-Dimethylanthracene | High | ROS generation |
| 1-Hydroxyanthraquinone | Very High | Photodynamic therapy |
Mechanism of Action
The mechanism by which 3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves interactions with specific molecular targets. The anthracene moieties can engage in π-π stacking interactions, while the dioxaphosphocine ring can participate in coordination chemistry with metal ions. These interactions can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Variations
Compound A : 12-Hydroxy-4,4,7,7-tetramethyl-1,10-diphenyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide ()
- Key Differences :
- Substituents : Diphenyl groups at positions 1 and 10 vs. anthracenyl groups in the target compound.
- Steric Effects : Tetramethyl groups on the phosphocine ring increase steric bulk but reduce π-conjugation.
Compound B : (11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin ()
- Key Differences :
- Substituents : Naphthalenyl-phenyl groups instead of anthracenyl.
- Implications :
Compound C : (11aR)-3,7-Bis(2,4,6-trimethylphenyl)-... dioxaphosphocin ()
Bioactivity and Pharmacokinetic Profiles
Physicochemical and Computational Comparisons
| Property | Target Compound | Compound A (Diphenyl) | Compound B (Naphthalenyl-phenyl) | Compound C (Trimethylphenyl) |
|---|---|---|---|---|
| Molecular Weight | ~660–700 g/mol (est.) | ~500–550 g/mol | ~600–650 g/mol | 550.6 g/mol |
| Aromatic Substituent | Anthracenyl | Phenyl | Naphthalenyl-phenyl | Trimethylphenyl |
| Solubility | Low (hydrophobic) | Moderate | Low | Very low |
| Bioactivity | Potential DNA intercalation | Limited | Intermediate π-interactions | Catalytic selectivity |
Biological Activity
3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various biological applications. This compound features anthracene moieties that are known for their unique photophysical properties and have been explored for use in drug delivery systems and as anticancer agents.
Chemical Structure and Properties
The compound's structure consists of multiple functional groups that contribute to its biological activity. The anthracene units are pivotal for light absorption and emission properties, which can be leveraged in photodynamic therapy (PDT) and other therapeutic applications.
Anticancer Properties
Recent studies have highlighted the potential of anthracene derivatives in anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study on a series of anthraquinone derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer efficacy. The cytotoxicity was assessed using MTT assays, revealing promising results for compounds with similar structural motifs to this compound .
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This mechanism is crucial for its application in photodynamic therapy (PDT), where localized oxidative stress leads to cancer cell apoptosis.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including Suzuki coupling techniques to form the anthracene linkages efficiently. The characterization of the compound is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Applications in Drug Delivery
The compound has been investigated for its potential use in drug delivery systems due to its ability to encapsulate therapeutic agents and release them under specific conditions (e.g., light activation). This targeted approach enhances the efficacy of treatments while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
